3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
Description
Overview of Cucurbitane Triterpenoids in Natural Products Research
Cucurbitane triterpenoids are a large and structurally diverse group of compounds derived from a C30 precursor. thieme-connect.com They are characterized by a tetracyclic or pentacyclic structure, with the cucurbitane skeleton being a defining feature. nih.govthieme-connect.com These compounds are widely distributed in nature, with a significant presence in the Cucurbitaceae family, which includes plants like cucumbers, squashes, and melons. thieme-connect.com
Research into cucurbitane triterpenoids has revealed a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, antioxidative, anti-diabetic, anti-tumor, anti-bacterial, and anti-viral effects. tandfonline.comresearchgate.netijpsr.com Their structural complexity and varied bioactivities make them a compelling subject in natural products chemistry and drug discovery efforts. nih.govresearchgate.net
Origin and Isolation Context of Momordicine II from Momordica charantia
Momordica charantia is a tropical vine extensively used in traditional medicine systems across Asia, Africa, and the Caribbean. mdpi.commdpi.com Various parts of the plant, including the fruit, leaves, vines, roots, and seeds, have been utilized for their purported medicinal properties. mdpi.com The plant is particularly rich in cucurbitane-type triterpenoids and saponins (B1172615), which are believed to be responsible for many of its biological effects. researchgate.netijpsr.com
Momordicine II is one of several cucurbitane-type triterpenoids isolated from Momordica charantia. It has been isolated from the leaves and the whole plant of M. charantia. mdpi.comthieme-connect.com Early studies on the bitter principles of the leaves and vines of M. charantia led to the isolation and structural elucidation of compounds including Momordicine II. jst.go.jp Momordicine II is a glucoside of Momordicine I, indicating a structural relationship between these compounds. researchgate.net The isolation process typically involves extraction from plant material followed by various chromatographic techniques to purify the individual compounds. thieme-connect.com
Academic Significance and Research Trajectory of Momordicine II
Momordicine II, along with other cucurbitane triterpenoids from M. charantia, has attracted academic interest due to the traditional uses of the plant and the observed biological activities of its constituents. researchgate.netijpsr.com Research on Momordicine II has aimed to characterize its chemical structure, investigate its biological properties, and understand its potential roles in the observed effects of M. charantia extracts. biocrick.comchemfaces.com
Research findings related to Momordicine II's biological activities are summarized in the table below:
| Activity Investigated | Model/Context | Key Findings | Source(s) |
| Insulin (B600854) secretion stimulation | MIN6 β-cells (in vitro) | Significantly stimulated insulin secretion at specific concentrations. | biocrick.comchemfaces.com |
| Oviposition deterrent activity | Liriomyza trifolii (leafminer) on kidney bean leaves | Significantly deterred oviposition. | biocrick.comchemfaces.com |
| Cytotoxicity | Spodoptera litura ovary cell line (SL-1) | Inhibited cell proliferation; exhibited milder cytotoxicity compared to Momordicine I on normal cells. mdpi.comresearchgate.net | mdpi.comresearchgate.netresearchgate.net |
This table highlights some of the key areas of academic investigation into the biological effects of Momordicine II.
Structure
2D Structure
Properties
CAS No. |
91590-75-9 |
|---|---|
Molecular Formula |
C36H58O9 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
3,7-dihydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C36H58O9/c1-19(2)14-21(44-32-30(43)29(42)28(41)26(17-37)45-32)15-20(3)22-10-11-35(7)31-25(39)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6/h14,16,18,20-23,25-32,37,39-43H,8-13,15,17H2,1-7H3 |
InChI Key |
WCYLDCDQWJYEPO-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)O)O)C=O)C)C |
Canonical SMILES |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)O)O)C=O)C)C |
Origin of Product |
United States |
Isolation and Advanced Purification Methodologies of Momordicine Ii
Extraction Techniques from Plant Biomass
The initial step in isolating Momordicine II involves its extraction from plant material, typically the leaves or whole plant of Momordica charantia. nih.govnih.gov This process aims to efficiently transfer the target saponins (B1172615), including Momordicine II, from the plant cells into a solvent.
Conventional extraction of Momordicine II and related saponins relies on the use of polar solvents. Methanol (B129727) and ethanol (B145695), often in aqueous solutions, are commonly employed due to their effectiveness in solubilizing these glycosides. amazonaws.com Research indicates that the polar fraction of a methanol extract from M. charantia leaves is a rich source of Momordicine II. biocrick.com Similarly, 80% ethanol has been used to extract bitter melon saponin (B1150181) extract (BMSE) containing both Momordicine I and Momordicine II. besjournal.com
The efficiency of solvent extraction is dependent on several key parameters. Studies on the extraction of charantin, a related compound from M. charantia, provide insights into optimization strategies that are applicable to Momordicine II. nih.gov Key variables include the choice of solvent, the solid-to-solvent ratio, extraction temperature, and duration. For instance, an 80:20 (v/v) mixture of methanol and water has been shown to be highly effective. nih.gov Water in the solvent mixture enhances the solubility of glycosides. nih.gov The yield generally increases with a higher solvent-to-solid ratio, though a balance must be struck to minimize solvent waste. nih.govnih.gov Methods such as Soxhlet extraction, percolation, and simple maceration have all been utilized to obtain extracts containing cucurbitane triterpenoids. amazonaws.comsemanticscholar.org
| Parameter | Solvent System | Solid-to-Solvent Ratio | Temperature | Extraction Time | Method | Source |
|---|---|---|---|---|---|---|
| Optimized for Charantin (UAE) | Methanol:Water (80:20 v/v) | 1:26 w/v | 46°C | 120 min | Ultrasound-Assisted Extraction | nih.gov |
| General Saponin Extraction | Ethanol | - | - | - | Percolation | semanticscholar.org |
| General Saponin Extraction | Methanol | - | Boiling Point | - | Soxhlet | amazonaws.com |
| Momordicine II Isolation | Methanol | - | - | - | Extraction of polar fraction | biocrick.com |
To enhance extraction efficiency and reduce processing time and solvent consumption, modern pressure-assisted techniques have been applied. High Hydrostatic Pressure (HHP) technology, also known as ultrahigh pressure extraction, is a non-thermal method that facilitates the release of intracellular compounds. nih.govresearchgate.net High pressure can cause cell deformation and membrane rupture, allowing the contents to be more easily extracted into the solvent. nih.gov
Research on the extraction of total saponins from M. charantia has demonstrated the effectiveness of HHP. nih.gov Compared to conventional methods, HHP extraction is noted for being more rapid and efficient. researchgate.net Optimal conditions for maximizing the yield of total saponins have been identified through systematic studies, providing a framework for the targeted extraction of Momordicine II. nih.gov
| Parameter | Optimal Condition |
|---|---|
| Pressure | 510 MPa |
| Pressure-Holding Time | 8 min |
| Solvent | 68% Ethanol |
| Material-to-Solvent Ratio | 1:35 g/mL |
| Resulting Saponin Yield | 127.890 mg/g |
Chromatographic Separation and Refinement Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, robust purification strategies are necessary to isolate Momordicine II to a high degree of purity. Chromatography is the cornerstone of this purification process.
The purification of Momordicine II typically involves a multi-step chromatographic process that separates compounds based on differing physicochemical properties, such as polarity. google.comresearchgate.net An initial separation is often performed using normal-phase chromatography on a silica (B1680970) gel column. google.com This step fractionates the crude extract, grouping compounds of similar polarity.
Following this initial clean-up, reverse-phase chromatography is frequently employed for further refinement. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net For instance, the isolation of Momordicin I, a structurally similar compound, was achieved using a C18 Sep-Pak column with an eluotropic series of methanol and water. researchgate.net This multi-column approach, sequentially using different chromatographic principles, is highly effective for navigating the chemical complexity of the plant extract to progressively enrich the concentration of Momordicine II.
High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification and analysis of Momordicine II. acs.org It offers high resolution and sensitivity, making it ideal for separating structurally similar cucurbitane-type triterpenoids from one another. mdpi.comnih.gov
Reverse-phase HPLC, typically using a C18 column, is the most common mode for this purpose. mdpi.com A gradient elution system, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation. mdpi.com Common mobile phases consist of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid like formic acid to improve peak shape. mdpi.com The use of HPLC, particularly guided by analytical comparisons of fractions, allows for the isolation of compounds in high purity. acs.orgbohrium.com The final purity of the isolated compound is subsequently verified by analytical HPLC. jchr.org
Novel purification methodologies are being explored to improve efficiency and provide environmentally friendlier alternatives to traditional methods. One such emerging technique is the use of ionic liquid-based aqueous biphasic systems (IL-based ABS). nih.gov This method is a form of liquid-liquid extraction that utilizes ionic liquids—salts that are liquid at low temperatures—to form two distinct aqueous phases. nih.govmdpi.com
In the context of M. charantia saponins, an IL-based ABS has been successfully used to purify the extract obtained from HHP. nih.gov This system can be optimized by adjusting parameters such as the type and concentration of the ionic liquid, the material-to-solvent ratio, and the concentration of the salt used to induce phase separation. mdpi.com Under optimized conditions, this method achieved a total saponin purity of 76.06%, demonstrating its potential as a fast, efficient, and simple purification technology. nih.gov
Structural Elucidation and Chemical Characterization of Momordicine Ii
Spectroscopic Techniques for Definitive Structure Assignment (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive structural assignment of Momordicine II. researchgate.net Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments, researchers have been able to piece together the intricate framework of the molecule.
¹H-NMR spectra of Momordicine II reveal characteristic signals corresponding to the various hydrogen atoms within the molecule. researchgate.net These include signals for multiple methyl groups, some of which are attached to quaternary carbons, and others to olefinic carbons. Additionally, distinct signals are observed for hydrogens attached to carbons bearing hydroxyl groups and a hydrogen of a formyl group. researchgate.net
¹³C-NMR spectroscopy provides complementary information on the carbon skeleton of Momordicine II. The spectra show the presence of quaternary carbons, methyl carbons, an aldehyde carbon, and methylene (B1212753) carbons. researchgate.net Furthermore, specific signals in the ¹³C-NMR spectrum confirm the presence of a β-glucopyranosyl group, a key structural feature of Momordicine II. researchgate.netresearchgate.net
A comparative analysis of the NMR spectral data of Momordicine II with its aglycone, Momordicine I, is instrumental in its characterization. The key difference observed is the presence of signals corresponding to the glucose moiety in Momordicine II, which are absent in the spectra of Momordicine I. researchgate.net
Table 1: ¹³C-NMR Chemical Shift Data for Momordicine II and Related Compounds
| Carbon No. | Momordicine I (Aglycone) | Momordicine II |
|---|---|---|
| 1 | 31.8 | 31.8 |
| 2 | 26.4 | 26.4 |
| 3 | 78.1 | 78.1 |
| 4 | 39.2 | 39.2 |
| 5 | 140.2 | 140.2 |
| 6 | 121.7 | 121.7 |
| 7 | 68.2 | 68.2 |
| 8 | 49.2 | 49.2 |
| 9 | 50.1 | 50.1 |
| 10 | 37.1 | 37.1 |
| 11 | 22.1 | 22.1 |
| 12 | 34.9 | 34.9 |
| 13 | 44.8 | 44.8 |
| 14 | 49.8 | 49.8 |
| 15 | 32.1 | 32.1 |
| 16 | 28.2 | 28.2 |
| 17 | 51.2 | 51.2 |
| 18 | 17.9 | 17.9 |
| 19 | 208.2 | 208.2 |
| 20 | 35.8 | 35.8 |
| 21 | 21.9 | 21.9 |
| 22 | 38.1 | 38.1 |
| 23 | 62.9 | 70.1 |
| 24 | 139.1 | 139.1 |
| 25 | 125.1 | 125.1 |
| 26 | 25.7 | 25.7 |
| 27 | 17.9 | 17.9 |
| 28 | 28.2 | 28.2 |
| 29 | 19.4 | 19.4 |
| 30 | 21.9 | 21.9 |
| Glc-1' | - | 105.6 |
| Glc-2' | - | 76.6 |
| Glc-3' | - | 80.4 |
| Glc-4' | - | 73.3 |
| Glc-5' | - | 79.7 |
| Glc-6' | - | 62.8 |
Data presented is a compilation from scientific literature and may vary slightly between different sources and experimental conditions. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC/Q-TOF-MS/MS)
Mass spectrometry (MS) plays a pivotal role in determining the molecular weight and elemental composition of Momordicine II. High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC/Q-TOF-MS/MS), have been employed to obtain precise mass measurements. besjournal.comresearchgate.netnih.gov
The molecular formula of Momordicine II has been established as C₃₆H₅₈O₉. jst.go.jpresearchgate.net This composition is confirmed by techniques like high-resolution electrospray ionization mass spectrometry (HRESIMS), which provide highly accurate mass-to-charge ratio (m/z) values for the molecular ion. nih.gov
Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of Momordicine II through the analysis of its fragmentation patterns. besjournal.com In these experiments, the precursor ion corresponding to Momordicine II is isolated and subjected to collision-induced dissociation, leading to the formation of characteristic product ions. The fragmentation pattern can help to confirm the sequence and nature of the sugar moiety and the structure of the aglycone. For instance, a common fragmentation pathway for glycosides involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone (Momordicine I in this case) and another corresponding to the sugar unit.
Table 2: Mass Spectrometric Data for Momordicine II
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₃₆H₅₈O₉ | HRESIMS |
| Molecular Weight | 634.8 g/mol | Calculated |
| [M+Na]⁺ | 657.3976 | HRESIMS |
| [M-H]⁻ | 633.4008 | LC/Q-TOF-MS/MS |
Observed m/z values can vary slightly depending on the specific mass spectrometry instrumentation and experimental conditions. besjournal.comnih.gov
Comparative Structural Analysis with Closely Related Cucurbitane Triterpenoids (e.g., Momordicine I, Momordicine IV)
The structural elucidation of Momordicine II is greatly facilitated by comparing its spectral data with those of closely related cucurbitane triterpenoids isolated from the same plant source, Momordica charantia. jst.go.jpbucm.edu.cn
Momordicine I is the aglycone of Momordicine II. jst.go.jpresearchgate.net Its structure is defined as 3β, 7β, 23ζ-trihydroxy-cucurbita-5, 24-dien-19-al. jst.go.jp The primary structural difference between Momordicine I and Momordicine II is the absence of the 23-O-β-glucopyranoside moiety in the former. jst.go.jp This difference is readily apparent in their respective NMR and mass spectra.
Momordicine IV , another related compound, has also been isolated from Momordica charantia. bucm.edu.cn A new cucurbitane glucoside, named momordicine V, has been identified, which is 23-O-beta-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al. This compound can be converted to Momordicine II through alkaline catalyzed hydrolysis. biocrick.com
By comparing the ¹H and ¹³C NMR chemical shifts and mass spectral fragmentation patterns of Momordicine II with these and other known cucurbitane triterpenoids, the positions of the hydroxyl groups, the stereochemistry of the chiral centers, and the nature and linkage of the sugar moiety can be confidently established.
Table 3: Structural Comparison of Related Momordicines
| Compound | Core Structure | Key Substituents |
|---|---|---|
| Momordicine I | 3β, 7β, 23ζ-trihydroxy-cucurbita-5, 24-dien-19-al | - |
| Momordicine II | 3β, 7β, 23ζ-trihydroxy-cucurbita-5, 24-dien-19-al | 23-O-β-glucopyranoside |
| Momordicine IV | - | - |
| Momordicine V | 23-O-beta-D-glucopyranosyl-7-hydroxy-cucurbita-5,24-dien-19-al | 3-O-malonyl |
Biosynthesis and Biotransformation Research of Momordicine Ii
Investigation of Primary and Secondary Metabolic Pathways Leading to Momordicine II
The biosynthesis of Momordicine II involves the diversion of primary metabolites from the MVA and MEP pathways into the secondary metabolic pathway of triterpenoid (B12794562) synthesis researchgate.netnih.gov. The central step is the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases (OSCs) mdpi.comtandfonline.comfrontiersin.orgfrontiersin.org. In Momordica charantia, several OSCs have been identified, which lead to the formation of different triterpene scaffolds, including cucurbitadienol (B1255190), a precursor for cucurbitacins and cucurbitane glycosides tandfonline.comfrontiersin.org.
The pathway to Momordicine II specifically involves the formation of a cucurbitane skeleton. While the precise enzymatic steps leading directly to Momordicine I (the aglycone of Momordicine II) from cucurbitadienol are not fully elucidated in the provided texts, it is understood that subsequent modifications, including oxidation and glycosylation, are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs) tandfonline.comfrontiersin.orgfrontiersin.org. These enzymes are crucial for introducing functional groups and attaching sugar moieties, contributing to the structural diversity of triterpenoid saponins (B1172615) tandfonline.comfrontiersin.orgfrontiersin.org.
Momordicine II is identified as the 23-O-β-glucopyranoside of Momordicine I jst.go.jpencyclopedia.pub. This indicates that a UGT is responsible for attaching the glucose unit to the hydroxyl group at the C-23 position of Momordicine I.
Enzymatic Mechanisms Involved in Triterpenoid Saponin (B1150181) Biosynthesis
The enzymatic mechanisms in triterpenoid saponin biosynthesis are primarily centered around OSCs, P450s, and UGTs tandfonline.comfrontiersin.orgfrontiersin.org. OSCs catalyze the cyclization of 2,3-oxidosqualene to generate various triterpene skeletons mdpi.comtandfonline.comfrontiersin.orgfrontiersin.org. In Momordica charantia, studies have identified and characterized multiple OSC genes involved in triterpenoid biosynthesis mdpi.comtandfonline.com. For example, four OSCs were confirmed to be involved in the biosynthesis of different triterpenoids in M. charantia, and their expression patterns vary in different tissues tandfonline.com.
P450 enzymes are involved in diverse oxidative modifications of the triterpene scaffolds, such as hydroxylations, carboxylations, and epoxidations tandfonline.comfrontiersin.org. These modifications are critical for generating the structural complexity observed in cucurbitane-type triterpenoids. UGTs catalyze the transfer of sugar moieties, such as glucose, from activated sugar donors (e.g., UDP-glucose) to specific positions on the triterpene aglycone tandfonline.comfrontiersin.orgfrontiersin.org. This glycosylation step is essential for the formation of saponins like Momordicine II and significantly impacts their solubility, stability, and biological activity mdpi.com.
Research in Momordica charantia has focused on identifying genes encoding these key enzymes through techniques like RNA sequencing to understand the genetic basis of triterpenoid biosynthesis mdpi.comtandfonline.com. For instance, nine genes encoding OSCs (McOSC1–9) have been identified in bitter gourd, and their expression patterns suggest tissue-specific biosynthesis of characteristic triterpenoids mdpi.com.
While specific enzymatic studies detailing the step-by-step conversion of Momordicine I to Momordicine II are limited in the provided information, the general mechanisms of glycosylation by UGTs are well-established in triterpenoid saponin biosynthesis and are presumed to be responsible for the formation of the β-glucopyranoside linkage in Momordicine II tandfonline.comfrontiersin.orgfrontiersin.org.
Microbial or Enzymatic Biotransformation Studies of Momordicine II and Analogues
Biotransformation studies, particularly using microbial fermentation, have shown effects on the composition of saponin compounds in Momordica charantia extracts, including Momordicine II mdpi.combio-conferences.org. Fermentation of bitter melon juice with Lactiplantibacillus plantarum dy-1 led to a significant decrease in the content of bitter saponin compounds, including Momordicine I and Momordicine II mdpi.com. This reduction in Momordicine II content suggests that microbial enzymes, such as β-glucosidases produced by the bacteria, may be involved in hydrolyzing the glycosidic linkage, converting Momordicine II back to its aglycone, Momordicine I, or further transforming it mdpi.com.
Conversely, the content of Momordicine U, a monodesmoside cucurbitane, increased significantly after fermentation with Lactiplantibacillus plantarum dy-1, and Momordicine U can be deglycosylated to Momordicine I mdpi.com. This implies a complex interplay of enzymatic activities during fermentation, leading to the conversion and transformation of various saponin compounds mdpi.com.
While direct enzymatic biotransformation studies specifically focusing on isolated Momordicine II are not extensively detailed in the provided texts, the observed changes in saponin profiles during microbial fermentation highlight the potential for enzymatic modification of Momordicine II and its analogues mdpi.com. These biotransformation processes can alter the concentration and potentially the biological activity of these compounds mdpi.com.
Further research is needed to fully characterize the specific microbial enzymes and their mechanisms involved in the biotransformation of Momordicine II and other cucurbitane glycosides in Momordica charantia.
Data Tables:
Based on the search results, specific quantitative data on the concentrations of Momordicine II and related saponins before and after microbial fermentation can be presented in a table.
Table 1: Effect of Lactiplantibacillus plantarum dy-1 Fermentation on Saponin Content in Bitter Melon Juice
| Compound | Non-Fermented Bitter Melon Saponin Group (NFBMS) | Fermented Bitter Melon Saponin Group (FJBMS) | Change (FJBMS vs NFBMS) |
| Goyaglycoside c | Significantly Higher | Significantly Lower | Decrease |
| Momordicine I | Significantly Higher | Significantly Lower | Decrease |
| Momordicine II | Significantly Higher | Significantly Lower | Decrease |
| Momordicine U | Significantly Lower | Significantly Higher | Increase (> twofold) |
Note: Data derived from relative comparisons described in the source mdpi.com. Specific quantitative values were not consistently available across all mentioned compounds in the snippet.
Another potential table could summarize the OSC genes identified in Momordica charantia and their proposed roles, based on studies like the one identifying McOSC1-9 mdpi.com.
Table 2: Identified Oxidosqualene Cyclase (OSC) Genes in Momordica charantia
| Gene Name | Proposed Function / Substrate | Reference |
| McOSC1 | Involved in triterpene synthesis | mdpi.com |
| McOSC2 | Involved in triterpene synthesis | mdpi.com |
| McOSC3 | Involved in triterpene synthesis | mdpi.com |
| McOSC4 | Involved in triterpene synthesis | mdpi.com |
| McOSC5 | Involved in triterpene synthesis | mdpi.com |
| McOSC6 | Involved in triterpene synthesis | mdpi.com |
| McOSC7 | Involved in triterpene synthesis | mdpi.com |
| McOSC8 | Involved in triterpene synthesis | mdpi.com |
| McOSC9 | Involved in triterpene synthesis | mdpi.com |
| (Unnamed) | Cucurbitadienol synthase | tandfonline.comfrontiersin.orgnih.gov |
Note: This table is based on the identification of OSC genes and their general involvement in triterpene synthesis in M. charantia. Specific substrates or products for each McOSC were not detailed for all in the provided snippets, except for the general role of cucurbitadienol synthase.
Mechanistic Studies of Momordicine Ii in Biological Systems
Modulation of Lipid Homeostasis Pathways
Momordicine II has been investigated for its effects on lipid metabolism, particularly in the context of reducing fat accumulation. Studies suggest that it influences key pathways involved in maintaining lipid homeostasis.
Regulation of Lipophagy Mechanisms (e.g., daf-16/FoxO1 and hlh-30/TFEB Mediation)
Research indicates that Momordicine II, as a component of bitter melon saponin (B1150181) extract (BMSE), contributes to lipid reduction by acting through daf-16/FoxO1 and hlh-30/TFEB mediated lipophagy. besjournal.com Lipophagy is a selective type of autophagy that involves the degradation of lipid droplets by lysosomes. besjournal.com The transcription factors daf-16 (the C. elegans homolog of FoxO1) and hlh-30 (the C. elegans homolog of TFEB) are known to induce the expression of lysosomal acid lipase (B570770) (LAL), which promotes the degradation of fat through autophagolysosomes and fatty acid β-oxidation. besjournal.combesjournal.com Studies in C. elegans have shown that the lipid-lowering effects of bitter melon saponins (B1172615), including Momordicine II, are dependent on daf-16 and hlh-30. besjournal.com While the involvement of daf-16 at the translational level requires further confirmation, the evidence suggests a role for these transcription factors in Momordicine II-mediated lipophagy. besjournal.com
Impact on Adenosine Monophosphate-Activated Protein Kinase (AMPK)/Mammalian Target of Rapamycin (mTOR) Signaling Axis
The AMPK/mTOR signaling pathway plays a crucial role in regulating lipophagy. besjournal.combesjournal.com AMPK and mTOR connect the signaling axes involving autophagosomes, lysosomes, and the transcription factors TFEB and FoxO1. besjournal.com TFEB and FoxO1 directly induce the expression of LAL and promote β-oxidation. besjournal.com Network pharmacology studies have predicted that the AMPK/mTOR pathway is key in the lipid reduction effects of BMSE, which includes Momordicine II, largely related to lipophagy. besjournal.com Although some studies have focused on Momordicine I's effect on activating AMPK and inhibiting mTOR in the context of cancer cell autophagy and lipid metabolism, the research on Momordicine II specifically impacting the AMPK/mTOR axis in lipid homeostasis in models like C. elegans aligns with the broader mechanisms observed for bitter melon saponins. mdpi.combesjournal.comnih.govnih.gov
Effects on Lipid Accumulation in Pre-clinical Models (e.g., C. elegans)
Experimental studies in obese C. elegans have demonstrated that Momordicine II significantly reduces fat content. besjournal.com This lipid-lowering effect is observed to be proportional to the dose concentration. besjournal.com C. elegans is utilized as a pre-clinical model for studying lipid metabolism due to its homologous pathways with mammals and providing an intuitive way to evaluate fat accumulation using methods like Oil Red O (ORO) staining and triglyceride (TG) assays. besjournal.com Compared to a model group, administration of Momordicine II at various concentrations (e.g., 25, 50, and 100 μg/mL) resulted in a notable decrease in fat accumulation in C. elegans. besjournal.com
Data from a study on the effects of bitter melon saponins, including Momordicine II, on fat accumulation in obese C. elegans is presented below:
| Treatment Group | Concentration (μg/mL) | Relative Fat Content (% of Model Group) |
| Model Group | - | 100 |
| Momordicine II | 25 | Reduced |
| Momordicine II | 50 | More Reduced |
| Momordicine II | 100 | Significantly Reduced besjournal.com |
Note: Specific numerical data for the percentage reduction at each concentration of Momordicine II were not available in the provided snippets, but the text indicates a dose-dependent reduction.
Immunomodulatory and Adjuvant Activity Research
Momordicine II and related saponins from Momordica charantia have been investigated for their potential to modulate the immune system and act as adjuvants.
Enhancement of Humoral Immune Responses
Research into the adjuvant activity of saponins, including derivatives of Momordica saponin II, suggests a potential to enhance humoral immune responses. nih.gov Humoral immunity involves the production of antibodies by B cells. nih.gov Studies on derivatized Momordica saponins, such as VSA-2 which is prepared from Momordica saponin II, have shown comparable efficacy to clinically proven saponin adjuvants like QS-21 in enhancing both humoral and cellular immune responses. nih.gov While direct studies focusing solely on Momordicine II's enhancement of humoral immunity are limited in the provided information, the research on its derivatives and the broader context of bitter melon saponins suggest this potential. Some studies on Momordicine I, a related compound, have indicated effects on B cell activation and humoral immune response in the context of cancer. nih.gov
Potentiation of Cellular Immune Responses
Similar to humoral responses, studies on derivatives of Momordica saponin II highlight their ability to potentiate cellular immune responses. nih.gov Cellular immunity involves the activation of immune cells such as T lymphocytes and macrophages. nih.gov VSA-2, a derivative of Momordica saponin II, has demonstrated the capacity to enhance antigen-specific cellular responses at levels comparable to QS-21. nih.gov Although specific details on how Momordicine II itself directly potentiates cellular immunity are not extensively detailed in the provided snippets, the research on its derivatives supports its potential in this area. Other bitter melon components, like Momordica charantia extract and proteins, have shown effects on T cell populations, NK cell activity, and macrophage function, indicating the plant's broader impact on cellular immunity. nih.govnih.govoaepublish.com
Role in Semisynthetic Saponin Immunostimulant Development (e.g., VSA-2 derived from Momordica saponin II)
Momordica saponin II (MS II), a naturally occurring saponin isolated from the seeds of Momordica cochinchinensis Spreng, serves as a precursor for the development of semisynthetic saponin immunostimulants like VSA-2. nih.govnih.govavantiresearch.comcapes.gov.brresearchgate.netacs.org VSA-2 is synthesized by incorporating a terminal-functionalized side chain at the C3 position of the glucuronic acid unit of the quillaic acid core of MS II. nih.govnih.govavantiresearch.comcapes.gov.brresearchgate.netacs.org
Studies have shown that VSA-2 is comparable to the clinically proven saponin adjuvant QS-21 in its ability to enhance both humoral and cellular immune responses. nih.govnih.govavantiresearch.comcapes.gov.brresearchgate.netfigshare.com Structure-activity relationship studies indicate that alterations in the side chain significantly impact the adjuvant activity of these saponins. nih.govnih.govcapes.gov.brresearchgate.netacs.orgfigshare.com However, when the VSA-2 molecular framework remains intact, modifications at the terminal benzyl (B1604629) group of the side chain can largely preserve the saponin's capacity to potentiate antigen-specific humoral responses, such as IgG1 and IgG2a, and to some extent, cellular responses. nih.govcapes.gov.brresearchgate.netacs.orgfigshare.com
Research comparing VSA-2 and QS-21 demonstrated that both similarly potentiated antigen-specific IgG, IgG1, and IgG2a antibody responses. nih.govresearchgate.net Structural deviations from VSA-2, as seen with certain analogues, led to a reduction in antibody responses, particularly IgG2a. nih.gov Both QS-21 and VSA-2 were also found to significantly increase IL-4-expressing CD4+ T effector cells compared to a control group, suggesting a shifted Th1 response induced by these adjuvants. acs.org
Differential Cellular Responses and Anti-proliferative Investigations
Momordicine II, along with momordicine I, has demonstrated cytotoxic activities on insect cell lines. researchgate.netresearchgate.net
Comparative Analysis of Cellular Viability and Proliferation in Normal Cell Lines (e.g., IEC-18, FL83B, RAW 264.7)
While the provided search results mention studies on the effects of Momordica charantia extracts or other compounds from the plant on cell lines like IEC-18 and FL83B, specific data focusing solely on the comparative analysis of Momordicine II's effects on the viability and proliferation of normal cell lines such as IEC-18, FL83B, and RAW 264.7 were not found within the search results. Studies on IEC-18 cells have investigated the effects of bitter melon extract on cell proliferation and glucose uptake in the context of insulin (B600854) resistance medsci.org. FL83B cells have been used to study the anti-inflammatory effects of other triterpenes from M. charantia. researchgate.net IEC-18 cells are a non-transformed rat small intestinal cell line used as an in vitro model of intestinal epithelium rndsystems.comnih.gov.
Effects on Insect Cell Line Proliferation (e.g., Spodoptera litura ovary cells)
Momordicine I and II are toxic to the Spodoptera litura ovary cell line (SL-1). Both compounds significantly inhibited the proliferation of SL-1 cells. researchgate.netnih.gov Momordicine I exhibited higher cytotoxicity than momordicine II and the control azadirachtin (B1665905) A. researchgate.netnih.gov
The half maximal inhibitory concentration (IC50) values for momordicine I and II on SL-1 cells at different time points are presented in the table below. researchgate.netnih.gov
| Compound | Incubation Time (h) | IC50 (µg/mL) |
| Momordicine I | 24 | 8.35 |
| Momordicine I | 36 | 6.11 |
| Momordicine I | 48 | 4.93 |
| Momordicine II | 24 | 82.31 |
| Momordicine II | 36 | 77.49 |
| Momordicine II | 48 | 49.42 |
| Azadirachtin A | 24 | 149.63 |
| Azadirachtin A | 36 | 54.54 |
| Azadirachtin A | 48 | 23.66 |
Exposure to momordicine I and II led to severe alterations in the morphology of SL-1 cells, including changes to a circular shape, increased swelling, decreased adherence, and bubbling of the cellular membrane after 24 hours. researchgate.netnih.gov After 48 hours, momordicine I caused most cells to be suspended and dead, with vacuole deformation and cytoplasm leakage, indicating greater toxicity to the cytoskeleton compared to momordicine II. researchgate.netnih.gov Momordicine I and II also inhibited glucose absorption in SL-1 cells and caused cell cycle arrest in the G2/M phase. nih.gov
Insect-Plant Interaction Studies
Oviposition Deterrent Properties (e.g., against Liriomyza trifolii)
Momordicine II, along with momordicine IV, has been identified as an oviposition deterrent to the American serpentine (B99607) leaf mining fly, Liriomyza trifolii. chemfaces.comnih.govbiocrick.comwikipedia.org Momordica charantia is rarely attacked by L. trifolii, and methanol (B129727) extracts of its leaves have shown strong deterrent effects on oviposition. chemfaces.comnih.govbiocrick.com
Bioassays conducted on kidney bean leaves treated with momordicine II and IV demonstrated significant oviposition deterrence by L. trifolii. chemfaces.comnih.govbiocrick.com Momordicine II deterred oviposition at a concentration of 75.6 µg/cm² leaf surface, while momordicine IV was effective at 20.3 µg/cm². chemfaces.comnih.govbiocrick.com There was no synergistic effect observed when the two compounds were combined at their natural abundance. chemfaces.comnih.govbiocrick.com
| Compound | Concentration (µg/cm²) | Oviposition Deterrent Effect |
| Momordicine II | 75.6 | Significant |
| Momordicine IV | 20.3 | Significant |
| Momordicine II + IV (natural abundance) | Combined (approx. 96) wikipedia.org | No synergistic effect |
Structure Activity Relationship Sar Studies of Momordicine Ii and Derivatives
Correlating Structural Modifications to Immunostimulatory Efficacy
Momordica charantia, the source of Momordicine II, contains various compounds known for their biological activities, including potential immunostimulatory effects. While Momordicine II itself is mentioned in the context of M. charantia's bioactive components, detailed SAR studies specifically on the immunostimulatory efficacy of Momordicine II are often discussed in relation to its derivatives, particularly saponins (B1172615).
A notable example involves semisynthetic saponin (B1150181) immunostimulants derived from Momordica saponin II (MS II), such as VSA-2. VSA-2 is prepared by incorporating a terminal-functionalized side chain at the C3 position of the branched trisaccharide domain of MS II nih.govnih.gov. SAR studies on VSA-2 and its analogues have demonstrated that structural changes in the side chain significantly impact adjuvant activity nih.govnih.gov. For instance, incorporating a plain aliphatic dodecyl side chain resulted in a derivative that did not exhibit high adjuvant activity comparable to VSA-2, particularly concerning IgG2a responses nih.gov. This suggests that the nature and functionalization of the side chain play a critical role in potentiating antigen-specific humoral and cellular immune responses nih.govnih.gov. Studies comparing VSA-2 to the saponin adjuvant QS-21 have shown that VSA-2 is comparable in enhancing these immune responses nih.govnih.gov. Further SAR studies on VSA-2 analogues with various substitutions at the terminal benzyl (B1604629) group of the side chain indicated that the core VSA-2 molecular framework, when intact, allows these analogues to largely retain the ability to potentiate humoral and, to a certain extent, cellular responses nih.govnih.gov.
Analyzing Functional Group Contributions to Differential Cellular Bioactivities
The presence and position of functional groups significantly influence the cellular bioactivities of Momordicine II and related triterpenoids. Studies comparing the cytotoxicity of structurally related cucurbitane-type triterpenoids isolated from M. charantia, including Momordicines I, II, IV, and (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD), highlight these contributions encyclopedia.pubmdpi.comresearchgate.net.
Momordicine I has shown cytotoxicity on normal cells, while Momordicine II exerted milder cytotoxicity encyclopedia.pubmdpi.comresearchgate.net. Momordicine IV and TCD had no obvious adverse effects on cell growth in certain normal cell lines at tested concentrations encyclopedia.pubmdpi.comresearchgate.net. This differential cytotoxicity among structurally similar compounds suggests the impact of specific functional group variations.
Research indicates that glycosylation can reduce the cytotoxicity of these compounds. Specifically, glycosylation on the –OH group of C-7 (as seen in Momordicine IV) appears to reduce toxicity to a greater extent than glycosylation on the –OH group of C-23 (as seen in Momordicine II) encyclopedia.pubmdpi.comresearchgate.net. Momordicine I and TCD are isomers with structural differences between C-23 and C-25, and their substantially different cytotoxic effects further underscore the importance of the specific arrangement of functional groups encyclopedia.pubmdpi.comresearchgate.net.
In the context of insulin (B600854) secretion, Momordicine II has been reported to significantly stimulate insulin secretion in MIN6 β-cells kinkiagri.or.jpchemfaces.comnih.gov. This activity, observed at specific concentrations, suggests that particular structural features and functional groups in Momordicine II contribute to this effect kinkiagri.or.jp. The influence of sugar moieties on the effects of saponins on cell membranes and anticancer activity has also been noted in broader studies on saponins kinkiagri.or.jp.
Data on the cytotoxicity of Momordicines I and II against the Spodoptera litura ovary cell line (SL-1) also demonstrates differential activity. Momordicine I showed significantly higher cytotoxicity than Momordicine II, with lower IC50 values across different exposure times researchgate.net.
| Compound | IC50 (µg/mL) at 24h (SL-1 cells) | IC50 (µg/mL) at 36h (SL-1 cells) | IC50 (µg/mL) at 48h (SL-1 cells) |
| Momordicine I | 8.35 | 6.11 | 4.93 |
| Momordicine II | 82.31 | 77.49 | 49.42 |
| Azadirachtin (B1665905) A | 149.63 | 54.54 | 23.66 |
Note: This table is based on data from research on Spodoptera litura cell lines researchgate.net.
Rational Design of Momordicine II Analogues for Targeted Biological Effects
Rational design approaches have been employed to create Momordicine II analogues with targeted biological effects, particularly in the development of vaccine adjuvants. VSA-2, a semisynthetic derivative of Momordica saponin II, serves as a prime example nih.govnih.gov.
The design of VSA-2 involved incorporating a terminal-functionalized side chain onto the core structure of MS II nih.govnih.gov. This targeted modification aimed to create a potent immunostimulant with an adjuvant activity profile comparable to that of QS-21, a known saponin adjuvant nih.govnih.gov. Subsequent design efforts have focused on creating VSA-2 analogues with various substitutions at the terminal benzyl group of the side chain nih.govnih.gov. These modifications are rationally designed to explore how specific chemical functionalities at this position influence the ability of the saponin derivative to potentiate antigen-specific humoral and cellular immune responses nih.govnih.gov. This rational design process, guided by SAR, allows for the systematic investigation of structural features that contribute to desired adjuvant properties, paving the way for the development of new saponin adjuvants with tailored activity profiles nih.gov.
Advanced Analytical and Quantification Methods for Momordicine Ii Research
Quantitative Determination using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Techniques
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), including its ultra-high-performance variants (UHPLC-MS), is a primary technique for the quantitative determination of Momordicine II in complex matrices such as plant extracts. This method offers high sensitivity, selectivity, and the ability to separate and detect Momordicine II from other co-occurring compounds.
Research has successfully employed HPLC-MS/MS for the analysis and quantification of cucurbitane-type triterpenoids, including Momordicine II, in Momordica charantia extracts and dietary supplements. nih.govresearchgate.netnih.govbesjournal.com For instance, a UPLC-MS/MS method was developed to quantify Momordicine I and its derivatives, demonstrating the capability of this technique for related compounds. acs.org The optimization of HPLC-MS/MS parameters, such as mobile phase composition, flow rate, and temperature, is essential for achieving optimal separation and detection of Momordicine II. nih.govacs.org
Studies have utilized LC/Q-TOF-MS/MS for the composition analysis of bitter melon saponin (B1150181) extracts, enabling the identification of compounds like Momordicine II. besjournal.com This highlights the power of high-resolution mass spectrometry coupled with liquid chromatography for detailed phytochemical analysis.
While specific quantitative data tables solely focused on Momordicine II from HPLC-MS studies were not extensively detailed in the search results, the application of these methods for quantifying triterpenoids in Momordica charantia is well-documented. For example, studies have quantified other cucurbitane-type triterpenoids and momordicine derivatives using HPLC-MS/MS in various Momordica charantia products. nih.govresearchgate.netnih.gov
Standardization and Quality Control Methodologies for Research Extracts
Standardization and quality control are critical to ensure consistency and reproducibility in research involving Momordica charantia extracts and isolated Momordicine II. The complex nature of botanical extracts necessitates robust analytical methods to characterize their composition and quantify key bioactive markers like Momordicine II.
Several methods have been reported for the quality control of M. charantia fruits and preparations. nih.govresearchgate.net These methods often involve chromatographic techniques to quantify specific triterpenoids. The lack of standardization in Momordica charantia preparations has been noted, emphasizing the need for increased focus on quality control. nih.gov
Standardization of extracts relies on suitable marker compounds, which ideally represent the bioactive ingredients. nih.gov Momordicine II, being a significant triterpene glycoside found in Momordica charantia leaves and fruits, serves as a potential marker compound for standardization efforts. jircas.go.jpjyoungpharm.com
Analytical techniques like HPLC-ELSD and HPLC-MS/MS have been applied for the quantitative determination of multiple cucurbitane-type triterpenoids and momordicine derivatives in Momordica charantia samples, contributing to quality control. nih.govresearchgate.netnih.gov The development of validated analytical methods, such as HPLC, is crucial for the quality control of herbal extracts and formulations, allowing for the determination of batch-to-batch variations. jchr.org
Development of Reference Standards and Analytical Protocols
The availability of well-characterized reference standards is fundamental for accurate identification and quantitative analysis of Momordicine II. Reference standards serve as benchmarks for confirming the identity and determining the concentration of the analyte in research samples.
Momordicine II has been isolated and identified from Momordica charantia using spectroscopic methods, including 1H-NMR and 13C-NMR, which are crucial for structural elucidation and confirming the identity of a reference standard. jyoungpharm.comphcogrev.com The PubChem database lists Momordicine II with a specific CID, providing a recognized chemical identifier. nih.gov
Developing reliable analytical protocols involves establishing detailed procedures for sample preparation, chromatographic separation, and detection. For the quantification of compounds like Momordicine II, these protocols often involve extraction methods followed by analysis using techniques such as HPLC-MS. besjournal.comacs.org
The development and validation of analytical methods, such as HPLC and UPLC-MS/MS, are essential steps in creating robust protocols for the determination of compounds in herbal materials. acs.orgjchr.org These methods require optimization of various parameters to ensure specificity, sensitivity, precision, and accuracy. nih.govjchr.org
Future Research Directions and Translational Perspectives for Momordicine Ii
Elucidation of Undiscovered Molecular Targets and Signaling Networks
Current research on Momordicine II and related compounds from M. charantia has begun to identify potential molecular targets and signaling pathways. For instance, studies on bitter melon saponins (B1172615), including Momordicine II, suggest involvement in lipid-lowering activity via pathways mediated by daf-16/FoxO1 and hlh-30/TFEB, consistent with the AMPK/mTOR signaling pathway predicted by KEGG analysis. besjournal.com Another related compound, Momordicine I, has been shown to modulate metabolic pathways, inhibiting glycolysis and lipogenesis, and inducing autophagy through the AMPK/mTOR/Akt signaling pathway in head and neck cancer cells. nih.gov
However, the specific and comprehensive molecular targets and intricate signaling networks directly modulated by Momordicine II remain largely undiscovered. Future research should focus on employing advanced techniques such as pull-down assays coupled with mass spectrometry, reporter gene assays, and high-content screening to identify proteins and other biomolecules that directly interact with Momordicine II. Investigating its effects on various cell signaling cascades beyond those already implicated, including those involved in inflammation, immune response, and cellular proliferation and differentiation, is crucial. Understanding how Momordicine II influences these networks at a molecular level will provide a clearer picture of its biological activities and potential therapeutic applications.
Integration of 'Omics' Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
The integration of 'omics' technologies, such as metabolomics and proteomics, holds significant promise for unraveling the complex mechanisms of action of Momordicine II. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide a snapshot of the metabolic state and how it is altered by Momordicine II treatment. frontiersin.orgoatext.commdpi.com Proteomics, the comprehensive study of proteins, including their expression levels, modifications, and interactions, can reveal how Momordicine II affects protein synthesis, degradation, and activity, offering insights into the downstream effects on cellular function. frontiersin.orgoatext.commdpi.com
Combining these approaches in multi-omics studies can provide a more holistic understanding of Momordicine II's impact. mdpi.commdpi.com For example, metabolomic analysis could identify altered metabolic pathways, while parallel proteomic analysis could pinpoint the enzymes or transporters within those pathways that are affected. This integrated approach can help to connect molecular targets with physiological outcomes, providing a more complete picture of how Momordicine II exerts its effects. Future studies should leverage advanced mass spectrometry-based techniques for both quantitative metabolomics and proteomics to comprehensively profile biological samples treated with Momordicine II. frontiersin.orgoatext.com
Computational Modeling and Molecular Docking Approaches for Ligand-Target Interactions
Computational modeling and molecular docking approaches are invaluable tools for predicting and understanding the interactions between Momordicine II and its potential molecular targets. researchgate.netkemdikbud.go.idsemanticscholar.org These in silico methods can simulate the binding of Momordicine II to the active sites of target proteins, estimating binding affinities and identifying key interaction residues. semanticscholar.org This can help prioritize potential targets identified through experimental methods and guide the design of further validation studies.
Studies on other M. charantia compounds, such as Momordicine I and momordic acid, have successfully employed molecular docking to explore interactions with proteins involved in metabolic and inflammatory pathways, including potential binding to enzymes and receptors relevant to conditions like type 2 diabetes mellitus. researchgate.netsemanticscholar.orgmdpi.commdpi.com For example, molecular docking and dynamics simulations have been used to investigate the binding of momordic acid to targets like AKT1, IL6, and SRC, revealing stable interactions driven by hydrogen bonds and hydrophobic forces. mdpi.com
Future research on Momordicine II should utilize these computational techniques to predict its binding to a wider range of potential targets, including those identified through 'omics' approaches. Advanced simulations, such as molecular dynamics, can provide insights into the stability of these interactions over time, offering a more dynamic perspective than static docking studies. semanticscholar.orgmdpi.com This can help to refine hypotheses about Momordicine II's mechanisms and inform the rational design of modified structures with improved binding characteristics.
Exploration of Sustainable Production Routes and Green Chemistry Approaches for Momordicine II
As interest in Momordicine II grows, exploring sustainable production routes and applying green chemistry principles becomes increasingly important. Currently, Momordicine II is isolated from natural sources, primarily Momordica charantia. wikipedia.org However, natural abundance can be a limiting factor for large-scale production and consistent supply.
Future research should investigate alternative and more sustainable methods for obtaining Momordicine II. This could involve optimizing extraction and purification processes from M. charantia to improve efficiency and reduce the use of hazardous solvents, aligning with green chemistry principles. imp.gda.plresearchgate.net Techniques like subcritical water extraction have shown promise for enhancing the recovery of compounds from bitter melon using more environmentally friendly methods. researchgate.net
Furthermore, exploring biotechnological approaches, such as microbial fermentation or plant cell culture, for the production of Momordicine II or its precursors could offer a more sustainable and scalable alternative. Synthetic biology approaches to engineer microorganisms or plant systems to produce Momordicine II could reduce reliance on traditional agriculture and minimize environmental impact. Research into the biosynthesis pathway of Momordicine II is essential for developing such biotechnological production methods.
Design and Synthesis of Novel Momordicine II Scaffolds with Optimized Bioactivity
Understanding the structure-activity relationship (SAR) of Momordicine II is critical for designing and synthesizing novel compounds with optimized bioactivity and potentially improved pharmacokinetic properties. Momordicine II is a complex cucurbitane-type triterpenoid (B12794562) glycoside. nih.gov Studies on related compounds from M. charantia have shown that minor structural differences, such as the position of hydroxyl groups or the presence of glycoside moieties, can significantly impact biological activity, including cytotoxicity and anti-inflammatory effects. mdpi.comresearchgate.net
Future research should focus on systematic structural modifications of the Momordicine II scaffold. This involves synthesizing analogs with alterations to the triterpene core, the glycoside moiety, or other functional groups. By evaluating the biological activities of these modified compounds, researchers can establish clear SARs, identifying the structural features essential for desired effects and those that might contribute to off-target activities or toxicity. mdpi.comresearchgate.net
Q & A
Q. How is Momordicine II quantitatively identified and isolated from Momordica charantia extracts?
Momordicine II is typically isolated using liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC/Q-TOF-MS/MS). This method allows precise identification based on molecular formulas (e.g., C₃₆H₅₈O₉) and fragmentation patterns. For example, Momordicine II shows a precursor ion at m/z 634.9 [M+H]⁺ and characteristic fragment ions at m/z 477.3 and 419.3 . Relative quantification in bitter melon saponin extracts (BMSE) revealed Momordicine II constitutes ~22.02% of total saponins, making it a major bioactive component .
Q. What experimental models are used to assess Momordicine II’s cytotoxicity?
Cytotoxicity is evaluated via cell viability assays (e.g., MTT or resazurin-based tests) in cancer cell lines. Momordicine II exhibits dose-dependent cytotoxicity, reducing cell viability to ~50% at 50–75 μM in some models . However, viability thresholds vary across cell types; for instance, Momordicine IV (structurally similar) shows negligible toxicity even at 100 μM . Researchers must validate concentration ranges and cell lines to avoid false negatives.
Q. How does Momordicine II’s structure influence its bioactivity?
Momordicine II’s cucurbitane-type triterpenoid backbone, with a glucose moiety at C-23 (23-O-β-D-glucopyranosyl), enhances solubility and receptor binding. Structural analogs like Momordicine I (lacking the glucose group) show reduced lipid-lowering efficacy in C. elegans, highlighting the importance of glycosylation for activity .
Advanced Research Questions
Q. What molecular mechanisms underlie Momordicine II’s anti-obesity effects?
Momordicine II reduces lipid accumulation via lipophagy activation in C. elegans. Methodologically, this is demonstrated through:
- Oil Red O (ORO) staining : Quantifies fat storage reduction in intestinal cells .
- qRT-PCR : Upregulation of hlh-30 (TFEB homolog) and lipl-3 (lysosomal acid lipase) genes, linking Momordicine II to lysosomal fat degradation .
- Monodansylcadaverine (MDC) staining : Detects autophagosome formation, confirming lipophagy induction . Network pharmacology further implicates mTOR inhibition as a key pathway, aligning with AMPK-mediated metabolic regulation .
Q. How can contradictory data on Momordicine II’s cytotoxicity and therapeutic benefits be reconciled?
Momordicine II exhibits dual roles: cytotoxic at high doses (e.g., >50 μM in cancer cells ) and therapeutic at lower doses (e.g., 25–100 μg/mL in C. elegans ). Researchers must:
- Contextualize dose-response curves : Tissue-specific sensitivity (e.g., cancer vs. non-cancer cells) impacts outcomes.
- Evaluate off-target effects : Use RNA sequencing to identify differentially expressed genes (e.g., 447 DEGs in cardiomyocytes treated with Momordicine I, a structural analog) .
- Leverage network pharmacology : Prioritize targets like TNF and PPARG, which modulate both cytotoxicity and metabolic pathways .
Q. What methodological challenges arise in studying Momordicine II’s ecological roles (e.g., oviposition deterrence)?
Momordicine II deters insect oviposition (e.g., Liriomyza trifolii) at 75.6 µg/cm², but bioassays require:
- Standardized leaf surface application : Ensure uniform compound distribution.
- Synergy testing : Momordicine II and IV show no synergistic effects, necessitating isolated compound studies .
- Ecological relevance : Field trials must account for environmental degradation rates, absent in lab-based assays .
Q. How can researchers optimize experimental designs for Momordicine II’s anti-hypertrophic effects?
In cardiac hypertrophy models (e.g., isoproterenol-induced cardiomyocytes):
- RNA sequencing : Identifies Momordicine I’s regulation of metabolic genes (e.g., ANP, β-MHC), applicable to Momordicine II due to structural similarity .
- Functional assays : Measure cell surface area and protein content to quantify hypertrophy suppression.
- Pathway enrichment analysis : Prioritize AMPK/mTOR signaling, validated via KEGG and GO terms .
Methodological Considerations
- Data validation : Use orthogonal techniques (e.g., LC/MS for quantification, CRISPR/Cas9 for gene knockout in C. elegans) to confirm findings .
- Contradictory evidence : Address variability in cytotoxicity thresholds by standardizing cell culture conditions and including positive controls (e.g., Momordicine I) .
- Ethical compliance : For in vivo studies, adhere to protocols for obese C. elegans models, including growth index analysis and ethical review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
